molecular formula C8H10N2O2 B1465855 (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester CAS No. 219504-30-0

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester

Cat. No.: B1465855
CAS No.: 219504-30-0
M. Wt: 166.18 g/mol
InChI Key: TZRKAWFSXBVBRY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(αE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester is a heterocyclic compound featuring an imidazole core substituted with a 2-methyl group and an acrylic acid methyl ester moiety. The (αE) designation indicates the trans (E) configuration of the acrylic acid double bond, a critical stereochemical feature influencing its reactivity and interactions . These include high synthetic yields (e.g., 95% for 22a ), ester/acid functionalization, and spectral properties like distinctive NMR coupling constants (J = 16.0 Hz for the E-configured double bond) .

Properties

IUPAC Name

methyl (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-9-5-7(10-6)3-4-8(11)12-2/h3-5H,1-2H3,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKAWFSXBVBRY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester is based on the cyclization of amido-nitriles under mild conditions . This method generally proceeds through the following key steps:

  • Nickel-catalyzed addition to nitriles: The process begins with the addition of a suitable nucleophile to a nitrile group facilitated by a nickel catalyst. This step is crucial for forming the intermediate necessary for ring closure.

  • Proto-demetallation: After the addition, the intermediate undergoes proto-demetallation, removing the metal catalyst and stabilizing the intermediate.

  • Tautomerization: The intermediate then tautomerizes, rearranging its structure to favor cyclization.

  • Dehydrative cyclization: Finally, a dehydrative cyclization step occurs, forming the imidazole ring and completing the synthesis of the target compound.

This sequence allows for efficient formation of the imidazole ring while incorporating the acrylic acid methyl ester moiety, achieving the desired (E)-configuration of the double bond in the acrylic ester side chain.

Industrial Production Methods

Industrial-scale synthesis adapts the above laboratory procedure with optimizations for yield, purity, and environmental considerations:

  • Continuous flow reactors: These reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, improving reproducibility and scalability.

  • Advanced catalytic systems: Use of optimized nickel catalysts or alternative transition metal catalysts enhances reaction efficiency and selectivity.

  • Green chemistry principles: Industrial processes aim to minimize hazardous by-products and solvent waste, employing recyclable catalysts and benign solvents where possible.

  • Process optimization: Parameters such as reactant concentrations, temperature profiles, and purification steps are fine-tuned to maximize product yield and reduce impurities.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Nickel-catalyzed addition Nickel catalyst, nitrile substrate, mild temperature Formation of key intermediate
Proto-demetallation Acidic or neutral aqueous conditions Removal of metal catalyst
Tautomerization Mild heating or ambient conditions Structural rearrangement
Dehydrative cyclization Mild heating, sometimes with dehydrating agents Ring closure forming imidazole ring

Chemical Reaction Analysis

The compound can undergo several further chemical transformations, which are relevant to its synthesis and derivatization:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide can convert the acrylic ester or imidazole ring into carboxylic acids or ketones.

  • Reduction: Lithium aluminum hydride in anhydrous ether can reduce the ester group to an alcohol or amine derivatives on the imidazole ring.

  • Substitution: Nucleophilic substitution reactions, particularly on the imidazole ring, can be performed using alkyl halides in the presence of bases like sodium hydride to introduce various functional groups.

Retrosynthesis and Alternative Routes

  • Starting from simple nitrile-containing precursors.
  • Employing ring-forming reactions catalyzed by transition metals.
  • Utilizing esterification or methylation steps to introduce the methyl ester moiety.

These routes are validated against extensive reaction databases such as PISTACHIO, BKMS_METABOLIC, and REAXYS, ensuring high plausibility and efficiency.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Cyclization of amido-nitriles Nickel-catalyzed addition, proto-demetallation, tautomerization, dehydrative cyclization Mild conditions, good selectivity, scalable Requires metal catalysts, sensitive to moisture
Continuous flow synthesis Controlled reaction parameters, advanced catalysis High yield, reproducible, scalable Requires specialized equipment
Green chemistry optimized Recyclable catalysts, benign solvents Environmentally friendly, cost-effective May require extensive optimization

Chemical Reactions Analysis

Types of Reactions

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways. The acrylic acid methyl ester moiety can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Ester/Acid Form Key Functional Groups
(αE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester Imidazole + acrylic acid 2-Methyl, methyl ester Ester Imidazole, acrylate ester (E)
(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic acid (22a) Imidazole + acrylic acid Tetrazole, biphenylmethyl Acid Imidazole, acrylic acid (E), tetrazole
(E)-Methyl 1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylate (15) Imidazole + acrylic acid Chlorotrityl, tetrazole, biphenylmethyl Ester Imidazole, acrylate ester (E), chlorotrityl
Methyl (alphaE)-alpha-(methoxyimino)-2-((1-(3-(trifluoromethyl)phenyl)ethenyl)amino)oxy)methyl)-benzeneacetate Benzene + acrylate Methoxyimino, trifluoromethyl phenyl Ester Acrylate ester (E), methoxyimino

Key Observations :

  • The 2-methyl group on the imidazole in the target compound may enhance steric hindrance compared to unsubstituted analogs like 22a.
  • Chlorotrityl or tetrazole groups in analogs (e.g., 15, 22a) increase molecular weight and complexity but are absent in the target compound.
  • The E-configuration is conserved across acrylate/acrylic acid derivatives, as evidenced by NMR coupling constants (J = 15.6–16.0 Hz) .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data

Compound Name Synthesis Yield (%) Rf Value (Solvent System) ESI-MS (m/z) Notable NMR Signals (δ, J)
(αE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester N/A N/A Inferred ~300–350 Expected: δ 6.5–7.5 (d, J = 16.0 Hz)
22a 95 0.38 (4:1:1 n-butanol:AcOH:H2O) 373.44 (M+H+) δ 8.56 (s, 1H), 7.84 (s, 1H)
15 73 0.50 (EtOAc) 664.19 (M+H+) δ 6.54 (d, J = 15.6 Hz)
21a 90 0.38 (9:1 CHCl3:MeOH) 650.17 (M+H+) δ 7.81 (d, J = 7.6 Hz)

Key Observations :

  • High yields (73–95%) are achieved for analogs via procedures like alkylation (e.g., 15 ) or deprotection (e.g., 22a ).
  • Rf values vary with solvent polarity; the target compound’s mobility would depend on its ester vs. acid form.
  • ESI-MS data correlate with molecular complexity; chlorotrityl-containing compounds (e.g., 15, 21a) show higher m/z values.

Key Observations :

  • Deprotection (e.g., removal of chlorotrityl groups) generally yields higher efficiencies (e.g., 95% for 22a ).
  • Esterification (e.g., 21b ) and alkylation (e.g., 15 ) require tailored reagents, impacting scalability.

Implications of Structural Differences

  • Stability : Bulky substituents (e.g., chlorotrityl in 15 ) could reduce solubility but improve stability during synthesis.
  • Stereochemical Impact : The E-configuration ensures optimal spatial arrangement for intermolecular interactions, as seen in pesticide analogs with similar stereochemistry .

Biological Activity

Overview

(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes an imidazole ring and an acrylic acid methyl ester moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The imidazole ring is known for its ability to coordinate with metal ions, which can influence enzyme activity and biochemical pathways. The acrylic acid methyl ester moiety can undergo hydrolysis, leading to the release of active metabolites that contribute to its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that it can target pathways involved in tumor growth and metastasis, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
  • Anticancer Properties : Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Imidazole ring + acrylic acid methyl esterAntimicrobial, anticancer
2-Methylimidazole Imidazole ring onlyLimited antimicrobial properties
Imidazole-4-acrylic acid Acrylic acid moiety onlyModerate reactivity

The unique combination of structural features in this compound enhances its reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via alkylation reactions using intermediates like chlorotrityl (ClTr)-protected tetrazole derivatives. For example, coupling 1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole with acrylate esters under basic conditions yields the target ester. Reaction monitoring via TLC (Rf = 0.50 in EtOAc) and characterization by ESI-MS (m/z 664.19 [M+H+]) and NMR (δ 3.77 ppm for methyl ester) are critical .

Q. How can researchers confirm the stereochemical configuration (E vs Z) of the acrylic acid moiety?

  • Methodological Answer : The (alphaE) designation is confirmed via 1H-NMR coupling constants (e.g., δ 6.54 ppm, J = 15.6 Hz for trans-vinylic protons) and ESI-MS fragmentation patterns . Comparative GC retention times with known (E)-configured esters (e.g., picoxystrobin analogs) further validate stereochemistry .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodological Answer :

  • GC-MS : Resolve ester derivatives using capillary columns (e.g., DB-5MS) and compare retention indices with standards like nonanedioic acid dimethyl ester .

  • 1H/13C-NMR : Assign peaks for imidazole protons (δ 7.5–8.5 ppm), acrylate doublets (J > 15 Hz), and methyl ester groups (δ 3.6–3.8 ppm) .
  • ESI-MS : Monitor molecular ion clusters (e.g., m/z 664.19 [M+H+]) and fragmentation pathways (e.g., loss of ClTr group at m/z 277.38) .

Q. What are the key stability considerations for handling this compound in solution?

  • Methodological Answer : Store in anhydrous solvents (e.g., CDCl3 or MeOH) under inert atmosphere (N2/Ar) at –20°C to prevent ester hydrolysis or isomerization. Monitor degradation via periodic NMR (e.g., disappearance of methyl ester signal) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer : Contradictions often arise from isomeric impurities (E/Z interconversion) or residual solvents . Use 2D-NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution MS (HRMS) and GC retention times. For example, misassignment of acrylate geometry can be corrected by re-examining coupling constants (J = 15–16 Hz for E-configuration) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the methyl ester with ethyl/propyl esters or modify the imidazole substituents (e.g., 5-chloro derivatives) to assess bioactivity trends .
  • Bioassays : Test pesticidal activity using protocols from analogous compounds (e.g., picoxystrobin’s insecticidal assays) .
  • Computational Modeling : Perform docking studies with target enzymes (e.g., cytochrome P450) using the (E)-configured acrylate as a pharmacophore .

Q. How can computational methods predict the reactivity of the acrylate ester in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic susceptibility at the β-carbon of the acrylate. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity in SN2 reactions (e.g., thiol additions) .

Q. What strategies mitigate decomposition during long-term storage or catalytic reactions?

  • Methodological Answer :

  • Lyophilization : Convert to a stable trifluoroacetate salt (e.g., C14H12N6O2·CF3COOH) to enhance shelf life .
  • Additives : Include radical scavengers (e.g., BHT) in solutions to prevent oxidative degradation of the acrylate moiety .

Data Contradiction Analysis

  • Case Study : Conflicting GC-MS retention times and NMR integrals may indicate isomerization or impurities . For example, if a GC peak aligns with 8-methoxy octanoic acid methyl ester (retention time ~12 min) but NMR shows extra protons, perform column chromatography (SiO2, EtOAc/hexanes) and re-analyze fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(alphaE)-2-Methyl-3H-imidazole-4-acrylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.